Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Description
Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethoxyanilino group and a carboxylate ester. It is often used in various scientific research applications due to its potential biological activities.
Properties
IUPAC Name |
methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-4-25-16-8-6-15(7-9-16)22-19-11-13(2)21-18-10-5-14(12-17(18)19)20(23)24-3;/h5-12H,4H2,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJVYFFUEUPALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2-methylquinoline-6-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(4-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride include other quinoline derivatives such as:
- 4-ethoxyaniline
- 2-methylquinoline
- Quinoline-6-carboxylate derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
